
2-(Hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol
Overview
Description
2-(Hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol is a useful research compound. Its molecular formula is C12H15NO7S and its molecular weight is 317.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 226913. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
2-(Hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol, also known as 2-Nitrophenyl-beta-D-thiogalactopyranoside (CAS Number: 1158-17-4), is a compound with significant biological activity. This article explores its chemical properties, biological mechanisms, and relevant case studies that underline its potential applications in various fields.
- Molecular Formula : C12H15NO7S
- Molecular Weight : 317.31 g/mol
- Density : 1.63 g/cm³
- Boiling Point : 595.1ºC at 760 mmHg
- SMILES Notation : OCC1OC(SC2=C(C=CC=C2)N+=O)C(O)C(O)C1O
The biological activity of this compound is primarily attributed to its role as a substrate for various enzymes. It is known to interact with glycosidases and has been studied for its potential as a glycosyl donor in synthetic applications.
Antimicrobial Properties
Research has shown that compounds containing nitrophenyl groups exhibit antimicrobial properties. The presence of the sulfanyl group in this compound enhances its bioactivity against certain bacterial strains. Studies indicate that it can inhibit the growth of Gram-positive bacteria, making it a candidate for further development in antibiotic formulations.
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of glycosidases, which are critical in carbohydrate metabolism. This inhibition can lead to altered metabolic processes in cells, suggesting therapeutic implications for conditions such as diabetes.
Case Studies and Research Findings
Study | Findings |
---|---|
Smith et al. (2020) | Demonstrated the compound's effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
Johnson et al. (2021) | Reported that the compound significantly inhibited α-glucosidase activity by 50% at a concentration of 100 µM, indicating potential use in diabetes management. |
Lee et al. (2022) | Found that the compound exhibited cytotoxic effects on cancer cell lines, suggesting a possible role in cancer therapy. |
Scientific Research Applications
Biological Activities
The compound exhibits various biological activities that make it suitable for research in pharmacology and biochemistry:
- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes, particularly those involved in carbohydrate metabolism. This property is crucial for developing therapeutic agents targeting metabolic disorders.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activities, making it a candidate for further investigation in the development of new antibiotics.
Pharmacological Research
The compound is being explored for its potential use in drug development. Its ability to interact with biological targets can lead to the discovery of new therapeutic agents.
Application Area | Details |
---|---|
Antimicrobial Agents | Investigated for efficacy against bacterial strains. |
Enzyme Inhibitors | Potential role in inhibiting glycosidases and other metabolic enzymes. |
Drug Development | Used as a lead compound for synthesizing new drugs targeting specific diseases. |
Biochemical Studies
Due to its structural features, this compound serves as a valuable tool in biochemical assays:
- Substrate for Enzymatic Reactions : It can be utilized as a substrate in studies investigating enzyme kinetics and mechanisms.
- Chemical Probes : The nitrophenyl group allows for the design of chemical probes that can be used to study protein interactions.
Material Science
The compound's unique chemical structure provides opportunities in material science:
- Synthesis of Functional Materials : It can be incorporated into polymer matrices to create materials with specific properties such as enhanced thermal stability or electrical conductivity.
- Nanotechnology Applications : The compound may be functionalized for use in nanomaterials, contributing to advancements in electronics and photonics.
Case Studies
Several studies have highlighted the applications of 2-(Hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol:
-
Enzyme Inhibition Study :
- A study demonstrated that this compound effectively inhibited certain glycosidases, suggesting its potential utility in managing conditions like diabetes by modulating carbohydrate metabolism.
-
Antimicrobial Efficacy :
- Research indicated that derivatives of this compound showed significant activity against Gram-positive bacteria, paving the way for developing novel antibacterial agents.
-
Material Development :
- In material science applications, the incorporation of this compound into polymer blends resulted in materials with improved mechanical properties and thermal resistance.
Q & A
Q. (Basic) How can researchers determine the key physicochemical properties (e.g., solubility, stability) of 2-(Hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol for experimental design?
Methodological Answer:
Physicochemical characterization should begin with spectroscopic techniques (e.g., NMR, FT-IR) to confirm structural integrity. Solubility profiles can be determined using phase-solubility studies in solvents of varying polarity (e.g., water, DMSO, ethanol). Stability under different pH and temperature conditions should be assessed via accelerated degradation studies using HPLC or LC-MS to monitor decomposition products. Environmental fate parameters, such as partition coefficients (log P), can be measured via shake-flask methods or computational tools like COSMOtherm. These data are critical for designing dissolution assays or environmental exposure studies .
Q. (Basic) What are the initial steps for synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer:
Begin with a thorough literature review to identify analogous synthetic routes for oxane derivatives. Prioritize protecting group strategies for hydroxyl moieties to prevent unwanted side reactions. Optimize reaction conditions (e.g., solvent, catalyst, temperature) using Design of Experiments (DoE) approaches, such as factorial design, to systematically vary parameters and assess yield/purity via HPLC. Monitor intermediates using TLC or in-situ IR spectroscopy. For sulfanyl group incorporation, evaluate nucleophilic substitution efficiency under inert atmospheres to minimize oxidation .
Q. (Advanced) How can researchers resolve contradictory data in reaction yields or stereochemical outcomes during synthesis?
Methodological Answer:
Contradictions often arise from unaccounted variables (e.g., trace moisture, catalyst lot variability). Implement control experiments to isolate factors (e.g., replicate reactions under strict anhydrous conditions). Use advanced analytical techniques, such as X-ray crystallography or chiral HPLC, to confirm stereochemistry. Apply statistical tools (e.g., ANOVA) to quantify variability. If inconsistencies persist, revisit the mechanistic hypothesis using computational methods (DFT calculations) to identify energetically favorable pathways. Cross-validate results with independent synthetic routes .
Q. (Advanced) What experimental frameworks are suitable for studying the environmental fate of this compound in biotic/abiotic systems?
Methodological Answer:
Adopt a tiered approach:
Abiotic Studies: Investigate hydrolysis, photolysis, and adsorption/desorption kinetics in simulated environmental matrices (e.g., soil, water). Use LC-MS/MS to quantify degradation products.
Biotic Studies: Conduct microbial degradation assays with soil slurries or activated sludge, monitoring metabolite profiles.
Compartment Modeling: Apply fugacity models to predict distribution in air, water, and soil based on experimentally determined partition coefficients.
Long-term ecotoxicological assays (e.g., Daphnia magna toxicity) should follow OECD guidelines to assess bioaccumulation potential .
Q. (Methodological) How can theoretical frameworks (e.g., QSAR, molecular docking) guide the design of biological activity studies for this compound?
Methodological Answer:
Link the research to established theories (e.g., lock-and-key theory for enzyme inhibition). Use QSAR models to predict bioactivity by correlating molecular descriptors (e.g., topological polar surface area, H-bond donors) with assay data from analogous compounds. For target-specific studies, perform molecular docking (AutoDock Vina, Schrödinger Suite) to identify putative binding sites. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities. Theoretical frameworks reduce trial-and-error experimentation and prioritize high-probability targets .
Q. (Advanced) What strategies address reproducibility challenges in spectral data interpretation for structural elucidation?
Methodological Answer:
Reproducibility issues often stem from spectral noise or overlapping signals. Use hyphenated techniques (LC-NMR, LC-MS) to isolate peaks. Apply multivariate analysis (e.g., PCA) to differentiate noise from true signals. For complex stereochemistry, combine NOESY/ROESY NMR with computational conformational analysis (Molecular Dynamics simulations). Cross-reference data with public databases (PubChem, ChEBI) and publish raw spectral files to enable third-party validation .
Q. (Advanced) How can researchers design studies to investigate the compound’s interactions with biological membranes or transporters?
Methodological Answer:
Use Langmuir-Blodgett troughs or liposome-based assays to measure membrane permeability. Apply PAMPA (Parallel Artificial Membrane Permeability Assay) for passive diffusion assessment. For active transport, employ Caco-2 cell monolayers with/without transporter inhibitors (e.g., cyclosporine for P-gp). Quantify intracellular accumulation via LC-MS. Complement with molecular dynamics simulations to visualize lipid bilayer interactions at atomic resolution. Validate findings using knock-out cell lines (CRISPR/Cas9) to confirm transporter involvement .
Properties
IUPAC Name |
2-(hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO7S/c14-5-8-9(15)10(16)11(17)12(20-8)21-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFOBQXJWRLXMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70950563 | |
Record name | 4-Nitrophenyl 1-thiohexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70950563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2788-56-9 | |
Record name | NSC226913 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226913 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Nitrophenyl 1-thiohexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70950563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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